5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a fluorinated heterocyclic compound It is known for its unique chemical structure, which includes a benzodiazole ring substituted with a fluorine atom and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.
Piperidine Substitution: The piperidine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the fluorinated benzodiazole with piperidine under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the piperidine moiety makes it a versatile compound for various applications, distinguishing it from other similar fluorinated heterocycles.
Properties
IUPAC Name |
5-fluoro-1-piperidin-4-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-12-11(7-9)15-8-16(12)10-3-5-14-6-4-10;/h1-2,7-8,10,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVZGSNXWUIMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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